N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
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Overview
Description
N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 2-chloro-1,2-dihydroacenaphthylen-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide typically involves the reaction of 2-chloro-1,2-dihydroacenaphthylene with benzenesulfonamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the acenaphthylene moiety can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acenaphthylene derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Studies: It is used as a probe to study the interactions of sulfonamides with biological targets.
Mechanism of Action
The mechanism of action of N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial function. It may also interact with enzymes involved in cell cycle regulation, leading to cell cycle arrest and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
- This compound derivatives
- 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-17-14-10-4-6-12-7-5-11-15(16(12)14)18(17)20-23(21,22)13-8-2-1-3-9-13/h1-11,17-18,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTOJBLHWHAHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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